molecular formula C23H17NO6S B2544731 (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine CAS No. 865657-20-1

(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine

Cat. No.: B2544731
CAS No.: 865657-20-1
M. Wt: 435.45
InChI Key: APLGECBMEFVCPQ-VHXPQNKSSA-N
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Description

(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromen-2-imines This compound is characterized by the presence of a benzenesulfonyl group, a benzodioxolyl group, and a methoxy group attached to a chromen-2-imine core

Scientific Research Applications

(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to explore its interactions with other molecules and its potential uses in medicine or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-imine core: This can be achieved through the condensation of appropriate aldehydes with amines under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the chromen-2-imine core using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the benzodioxolyl group: This can be done through a nucleophilic substitution reaction where the benzodioxolyl group is introduced using a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted chromen-2-imine derivatives.

Mechanism of Action

The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-2H-chromen-2-imine: Lacks the methoxy group.

    (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-hydroxy-2H-chromen-2-imine: Contains a hydroxy group instead of a methoxy group.

    (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-ethoxy-2H-chromen-2-imine: Contains an ethoxy group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (2Z)-3-(benzenesulfonyl)-N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-2H-chromen-2-imine imparts unique chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)-7-methoxychromen-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO6S/c1-27-17-9-7-15-11-22(31(25,26)18-5-3-2-4-6-18)23(30-20(15)13-17)24-16-8-10-19-21(12-16)29-14-28-19/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLGECBMEFVCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=NC3=CC4=C(C=C3)OCO4)O2)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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